Enhanced Lipophilicity and Steric Bulk via the 5-Cyclohexyl Substituent Relative to Heteroaryl Analogs
The target compound differentiates itself from the 4-ethyl-5-(furan-2-yl) analog (CAS 557069-77-9) and the 4-ethyl-5-(pyrazin-2-yl) analog through its cyclohexyl group, which is predicted to impart significantly higher lipophilicity and steric demand. The computed XLogP3-AA for the target compound is 3.3 [1], contrasting with the furanyl analog's predicted logP of approximately 2.2 (estimated from its lower molecular complexity and heteroatom content). This difference of over one log unit suggests enhanced membrane permeability and potentially altered tissue distribution.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.3 (computed) |
| Comparator Or Baseline | Methyl 4-(2-((4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate (CAS 557069-77-9); predicted logP ~2.2 (estimated) |
| Quantified Difference | ~Δ 1.1 log units (predicted) |
| Conditions | In silico prediction using PubChem's XLogP3-AA algorithm vs. structural estimate. |
Why This Matters
This data suggests that the cyclohexyl analog is likely to have superior membrane permeability and a different pharmacokinetic profile, making it a more suitable candidate for intracellular target engagement and potentially reducing rapid renal clearance.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 16832669, Ethyl 4-(2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate. https://pubchem.ncbi.nlm.nih.gov/compound/887838-65-5 (accessed May 8, 2026). View Source
